
1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol, also known as BRPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. The synthesis of BRPPO involves the reaction of 4-bromo-1H-pyrazole with 3-phenoxypropan-2-ol in the presence of a base. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol is not fully understood, but studies have suggested that it acts by inhibiting certain enzymes and signaling pathways in cells. Specifically, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol is able to disrupt the growth and survival of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to have anti-inflammatory and anti-diabetic effects. Specifically, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to reduce the production of inflammatory cytokines and improve insulin sensitivity in animal models. Additionally, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to have cardiovascular effects, including the ability to lower blood pressure and improve heart function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol for lab experiments is its relatively low toxicity compared to other anti-cancer compounds. Additionally, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol is stable and can be easily synthesized in large quantities. However, one limitation of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol. One potential area of research is in the development of novel anti-cancer therapies that incorporate 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol and its potential applications in the treatment of inflammation, diabetes, and cardiovascular disease. Finally, research on the synthesis of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol and its derivatives may lead to the development of more potent and selective compounds with even greater therapeutic potential.
Synthesemethoden
The synthesis of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol involves the reaction of 4-bromo-1H-pyrazole with 3-phenoxypropan-2-ol in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization. This synthesis method has been optimized to yield high purity and high yield of 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol has been shown to have potential applications in the treatment of inflammation, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-(4-bromopyrazol-1-yl)-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-6-14-15(7-10)8-11(16)9-17-12-4-2-1-3-5-12/h1-7,11,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWGZJZSTUXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

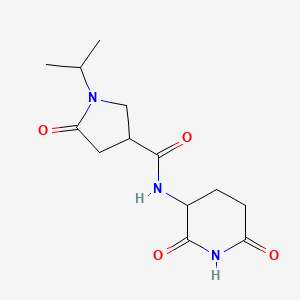
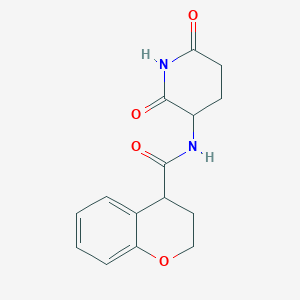
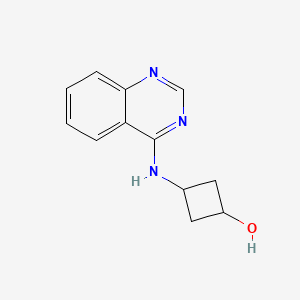
![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
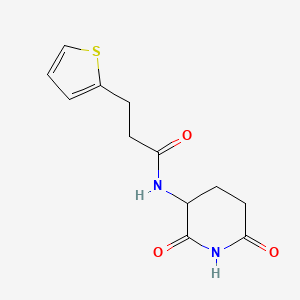
![3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B7582260.png)
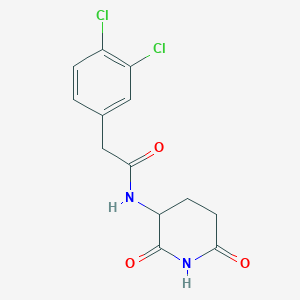
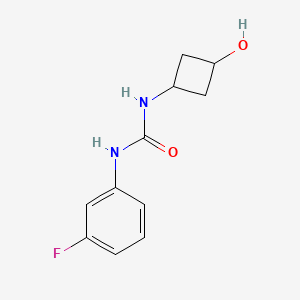
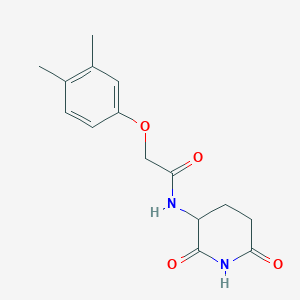
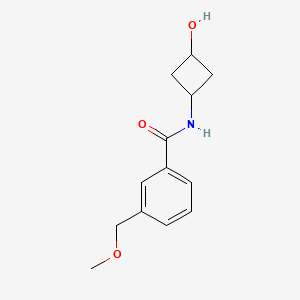
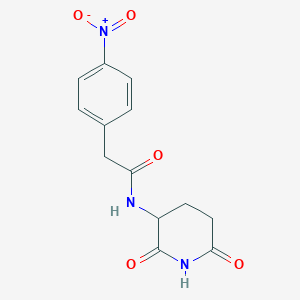

![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)